molecular formula C18H25N5O4S B1581968 Dansyl-L-arginine CAS No. 28217-22-3

Dansyl-L-arginine

Cat. No.: B1581968
CAS No.: 28217-22-3
M. Wt: 407.5 g/mol
InChI Key: HRBPBWKDJGGGCX-UHFFFAOYSA-N
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Description

Dansyl-L-arginine (N~2~-{[5-(dimethylamino)naphthalen-1-yl]sulfonyl}-L-arginine) is a fluorescent derivative of L-arginine, where the dansyl group (dimethylaminonaphthalenesulfonyl) is conjugated to the α-amino group. This modification imparts strong fluorescence properties, making it a valuable probe for studying protein-ligand interactions, particularly with human serum albumin (HSA) . This compound specifically binds to Sudlow site I (drug site 1) on HSA, a major drug-binding pocket, and is widely used to map competitive interactions in pharmacological studies . Its molecular formula is C₁₈H₂₅N₅O₄S·HCl, and it exhibits fluorescence at λex = 280 nm and λem = 345 nm in HSA complexes .

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4S/c1-23(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)22-14(17(24)25)8-5-11-21-18(19)20/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3,(H,24,25)(H4,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBPBWKDJGGGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950945
Record name N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28217-22-3
Record name Dansyl-L-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-arginine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.443
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Preparation Methods

Dansylation Reaction

  • Reagents : L-arginine and dansyl chloride.
  • Solvent and Medium : The reaction is typically carried out in an alkaline aqueous medium to deprotonate the amino group of L-arginine, enhancing its nucleophilicity.
  • Base : Sodium bicarbonate or sodium carbonate is commonly used to maintain a mildly basic pH.
  • Temperature : Room temperature (approximately 20–25°C) is generally sufficient for the reaction.
  • Reaction Time : The reaction proceeds over 30 minutes to several hours, monitored by thin-layer chromatography (TLC) to confirm completion.
  • Purification : The product is purified by chromatographic techniques such as TLC or column chromatography, followed by recrystallization if necessary.

This method ensures selective labeling of the α-amino group of L-arginine, yielding Dansyl-L-arginine with high purity and fluorescence properties suitable for biochemical assays.

Reaction Monitoring and Purity Confirmation

  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity. A single fluorescent spot with an Rf value around 0.7 indicates successful dansylation.
  • Fluorescence Spectroscopy : Confirms the presence of the dansyl group by characteristic excitation (~340 nm) and emission (~495 nm) wavelengths.
  • Purity : Reported purity exceeds 99% based on fluorescence detection and chromatographic analysis.

Detailed Preparation Protocol (Based on Literature)

Step Procedure Description Conditions/Notes
1. Preparation of L-arginine solution Dissolve L-arginine in aqueous sodium bicarbonate solution (pH ~8.5–9.5) Ensures amino group deprotonation
2. Dansyl chloride solution Dissolve dansyl chloride in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) Protect from light due to photosensitivity
3. Mixing Add dansyl chloride solution dropwise to L-arginine solution under stirring at room temperature Slow addition controls reaction rate
4. Reaction time Stir the mixture for 30 min to 2 hours Reaction monitored by TLC
5. Quenching and workup Adjust pH to neutral or slightly acidic to stop the reaction Prevents hydrolysis or side reactions
6. Purification Extract product or use chromatographic purification TLC or column chromatography
7. Drying and storage Dry purified this compound under vacuum and store protected from light Maintains fluorescence stability

Alternative and Analogous Preparation Methods

A patent (DK140431B) describes an analogous process for preparing N2-dansyl-L-arginine derivatives or their acid addition salts. This involves similar dansylation chemistry but may include additional steps for salt formation or derivative preparation to enhance solubility or stability.

Research Findings on Preparation and Use

  • Fluorescence-Based Enzyme Studies : this compound derivatives are used to study enzyme kinetics, such as trypsin-catalyzed hydrolysis, where the dansyl group’s fluorescence intensity changes upon enzyme binding and reaction. This confirms the successful preparation of functional dansylated substrates.
  • Protein Binding Studies : The compound is used to probe binding sites on proteins like human serum albumin, prepared by incubating dansylated amino acids with the protein in buffered solutions, demonstrating the compound’s biochemical relevance and purity requirements.
  • Substrate Synthesis for Enzymatic Assays : Dansyl-L-alanyl-L-arginine, a related substrate, is synthesized by reacting dansyl chloride with dipeptides, confirming the versatility of dansylation chemistry in preparing fluorescent substrates for enzymatic activity assays.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Notes
Starting Material L-arginine Free amino acid
Dansylating Agent Dansyl chloride Fluorescent sulfonyl chloride derivative
Solvent Aqueous sodium bicarbonate buffer pH ~8.5–9.5, alkaline medium
Temperature Room temperature (20–25°C) Mild conditions to preserve amino acid
Reaction Time 30 minutes to 2 hours Monitored by TLC
Purification Method Chromatography (TLC, column) Ensures >99% purity
Product Stability Stable under dark, dry storage Fluorescence retained for extended periods

Chemical Reactions Analysis

Types of Reactions

Dansyl-L-arginine primarily undergoes substitution reactions due to the presence of the dansyl group. The amino group of L-arginine can react with various electrophiles, while the dansyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major product of the dansylation reaction is this compound itself. Hydrolysis reactions yield free L-arginine and dansyl derivatives, which can be detected by their fluorescent properties.

Scientific Research Applications

Dansyl-L-arginine is a fluorescent compound with a variety of applications in scientific research, including its use as a fluorescent marker/probe .

Scientific Research Applications

  • Fluorescent Marker/Probe: this compound contains an N-terminal fluorophore (dansyl), which makes it useful as a fluorescent marker and probe in various applications .
  • Enantioseparation: Dansyl amino acids can undergo enantioseparation using L-arginine-modified polydopamine-coated capillaries in chiral ligand exchange capillary electrochromatography .
  • Drug Binding Site Analysis: Dansylated amino acids, including this compound, can serve as site-specific markers for drug pockets on human serum albumin (HSA) due to their intrinsic fluorescence. HSA has two primary binding sites for drug molecules, and these sites selectively bind different dansylated amino acid compounds .
  • Enzyme Kinetics Study: this compound can be utilized for studying the enzyme kinetics of L-glutamic dehydrogenase, exhibiting its potential in enzyme assays and related applications .
  • Trypsin and Trypsinogen Interaction Studies: this compound interacts with trypsin and trypsinogen, and fluorescence intensity changes can be measured upon complex formation. Trypsinogen has one binding site for this compound, while trypsin has at least two binding sites, one in the active site and another possibly in an allosteric site .

Case Studies

  • Enantioseparation of Amino Acids: A novel L-arginine (L-Arg)-modified polydopamine (PDA)-coated capillary (PDA/L-Arg@capillary) was fabricated using the basic amino-acid-induced PDA co-deposition strategy. It was employed to constitute a new chiral ligand exchange capillary electrochromatography (CLE-CEC) method for the high-performance enantioseparation of D,L-amino acids (D,L-AAs) with L-Arg as the immobilized chiral ligand coordinating with the central metal ion Zn(II) as running buffer .
  • Antibiotic Tolerance: Arginine metabolism is involved in antibiotic tolerance within a biofilm, and the restriction of arginine induces antibiotic tolerance in Staphylococcus aureus communities .

Mechanism of Action

Dansyl-L-arginine exerts its effects primarily through its fluorescent properties. The dansyl group absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property makes it useful for studying enzyme activities and protein interactions. The molecular targets of this compound include enzymes such as trypsin, where it binds to the active site and can be used to measure enzyme kinetics .

Comparison with Similar Compounds

Structural and Functional Basis of Binding Specificity

Dansylated amino acids exhibit site-specific binding to HSA, determined by their side-chain chemistry (Table 1):

Table 1: Binding Specificity and Structural Features of Dansylated Amino Acids

Compound HSA Binding Site Key Structural Feature Applications References
Dansyl-L-arginine Site I (Sudlow I) Positively charged guanidino group Competitive marker for Site I; thrombin inhibitor derivatives
Dansyl-L-asparagine Site I Polar amide side chain Structural studies of HSA Site I
Dansyl-L-glutamate Site I Negatively charged carboxylate Probing electrostatic interactions
Dansyl-L-sarcosine Site II/III N-methyl glycine (neutral, compact) Marker for Site II/III; heme-binding studies
Dansyl-L-norvaline Site II Hydrophobic branched chain Hydrophobic interaction studies
Dansyl-L-phenylalanine Site II Aromatic phenyl group Aromatic stacking analysis

Key Observations :

  • Charge and Side-Chain Length: this compound’s guanidino group forms electrostatic interactions with Site I residues (e.g., Lys-195, Arg-222), while dansyl-L-sarcosine’s compact structure favors hydrophobic Site II/III binding .
  • Fatty Acid Effects : Fatty acids reduce this compound binding to Site I by ~20%, suggesting partial overlap with fatty acid-binding regions .

Toxicity and Handling

This compound hydrochloride is classified as Acute Tox. 3 Oral (WGK 3), requiring storage at −20°C . Similar dansylated compounds (e.g., dansyl-L-sarcosine) share hazardous handling protocols due to sulfonamide reactivity .

Derivatives and Therapeutic Potential

  • Antithrombotic Agents : N~2~-Dansyl-L-arginine amides exhibit thrombin inhibition but were superseded by less toxic alkoxynaphthalenesulfonyl derivatives .

Biological Activity

Dansyl-L-arginine is a fluorescent derivative of the amino acid L-arginine, which has garnered attention for its biological activities, particularly in the context of cellular signaling, enzyme inhibition, and potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by its dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group attached to L-arginine. This modification enhances its fluorescence properties, making it useful for studying protein interactions and cellular processes. The compound acts primarily through:

  • Inhibition of Enzymes : this compound has been shown to inhibit certain enzymes, including cholinesterases, which are critical for neurotransmitter degradation .
  • Cell Signaling Modulation : It influences various signaling pathways involving nitric oxide (NO) production, which is pivotal in vascular biology and immune responses.

1. Antimicrobial Effects

Research indicates that L-arginine derivatives can alter bacterial metabolism and inhibit coaggregation among oral bacteria, potentially destabilizing biofilms. This property may enhance the efficacy of antimicrobial agents against biofilms that are resistant to traditional treatments .

2. Inflammatory Response Modulation

L-arginine has been implicated in reducing inflammatory responses. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines in various cell types, thereby mitigating oxidative stress and promoting cell survival under inflammatory conditions .

3. Wound Healing and Immune Function

Oral supplementation of L-arginine has been associated with improved wound healing and enhanced T-cell-mediated immune responses. In clinical studies involving healthy volunteers, L-arginine supplementation significantly increased collagen deposition in wounds, suggesting a role in tissue repair mechanisms .

Case Study 1: Wound Healing Enhancement

In a controlled study involving 36 healthy volunteers, participants received either L-arginine supplements or placebo. Results indicated a statistically significant increase in collagen synthesis in those receiving L-arginine, highlighting its potential therapeutic role in enhancing wound healing.

GroupHydroxyproline (nmol/cm)p-value
Control10.1 ± 2.32
Arginine Aspartate17.57 ± 2.160.028
Arginine Hydrochloride23.85 ± 2.16<0.001

Case Study 2: Anti-inflammatory Effects

In an experiment using IPEC-J2 cells exposed to lipopolysaccharides (LPS), L-arginine treatment resulted in decreased levels of oxidative stress markers and inflammatory cytokines:

ParameterControl (LPS)L-Arginine Treatment
TLR4 ExpressionHighLow
ROS ProductionHighReduced
Cytokines (e.g., IL-6)ElevatedSignificantly Lowered

Q & A

Q. What are the primary synthetic routes for Dansyl-L-arginine, and how can purity be validated?

this compound is synthesized via dansylation of L-arginine using dansyl chloride under alkaline conditions. Critical parameters include reaction pH (8.5–9.5), temperature (25–30°C), and stoichiometric control to avoid over-derivatization. Purity validation involves:

  • Thin-Layer Chromatography (TLC) : Ethyl acetate/methanol/propionic acid (20:10:3 v/v) as mobile phase, with UV detection at 366 nm for dansyl group fluorescence .
  • HPLC : C18 reverse-phase column with acetonitrile/water gradients and fluorescence detection (excitation 340 nm, emission 525 nm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 409.2 [M+H]⁺ for this compound .

Q. How is this compound utilized in fluorescence-based assays for enzyme kinetics?

The dansyl moiety enables real-time monitoring of enzymatic cleavage (e.g., trypsin or arginase activity) via fluorescence quenching or shifts. Key experimental design considerations:

  • Substrate Concentration : Optimize using Michaelis-Menten kinetics (0.1–10 mM range).
  • Control Experiments : Include this compound alone (baseline fluorescence) and enzyme-free blanks to exclude non-specific interactions .
  • Data Normalization : Correct for inner-filter effects using reference fluorophores like quinine sulfate .

Advanced Research Questions

Q. How can contradictory data on this compound fluorescence quantum yield be resolved?

Discrepancies in fluorescence intensity across studies often arise from:

  • Solvent Polarity : Quantum yield decreases in polar solvents due to dansyl group aggregation. Use non-polar solvents (e.g., DMSO) for maximum emission .
  • Impurity Interference : Trace arginine derivatives (e.g., dansyl-L-cysteic acid) quench fluorescence. Validate via HPLC-MS .
  • Instrument Calibration : Standardize fluorometers with certified reference materials (e.g., NIST-traceable quinine sulfate) . Methodological Recommendation : Include solvent polarity and calibration protocols in metadata to ensure reproducibility .

Q. What strategies optimize this compound stability in long-term biochemical assays?

Degradation pathways include photobleaching (UV exposure) and hydrolysis (aqueous pH > 7). Mitigation strategies:

  • Storage : Lyophilized powder at -20°C in amber vials; reconstitute in anhydrous DMSO for assays .
  • pH Control : Buffers (e.g., Tris-HCl, pH 7.4) minimize hydrolysis. Monitor pH drift during kinetic runs .
  • Stability Testing : Use accelerated stability protocols (40°C/75% RH for 14 days) with HPLC quantification .

Q. How does this compound compare to other arginine derivatives in receptor-binding studies?

this compound’s fluorescence allows direct tracking of ligand-receptor interactions (e.g., nitric oxide synthase). Comparative metrics:

  • Binding Affinity : Measure via fluorescence polarization (FP) assays; this compound typically shows Kd values 2–3× lower than unmodified arginine due to steric hindrance .
  • Selectivity : Cross-test against dansyl-D-arginine to confirm stereospecificity .
  • Data Interpretation : Use Scatchard plots for cooperative binding analysis .

Experimental Design & Data Analysis

Q. What statistical frameworks are critical for validating this compound assay reproducibility?

  • Intra-/Inter-assay Variability : Calculate coefficient of variation (CV) across triplicate runs; acceptable CV < 15% .
  • Outlier Detection : Apply Grubbs’ test (p < 0.05) to exclude anomalous data points .
  • Power Analysis : Ensure sample size (n ≥ 6) for 80% statistical power in detecting 20% signal differences .

Q. How to design a robust protocol for this compound in tissue imaging?

  • Fixation Compatibility : Paraformaldehyde (4%) preserves dansyl fluorescence better than methanol .
  • Signal-to-Noise Optimization : Pre-treat tissue with 0.1% Triton X-100 for permeabilization; use anti-fade mounting media .
  • Quantitative Imaging : Calibrate confocal microscopy settings using fluorescence beads of known intensity .

Interdisciplinary Applications

Q. Can this compound be adapted for studying protein folding dynamics?

Yes. Its environment-sensitive fluorescence reports on local hydrophobicity changes during folding/unfolding. Key steps:

  • Labeling : React dansyl chloride with arginine residues under denaturing conditions (6 M urea).
  • Kinetic Monitoring : Use stopped-flow fluorometry to track millisecond-scale conformational changes .
  • Data Modeling : Fit time-resolved fluorescence to multi-exponential decay models (e.g., maximum entropy method) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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